molecular formula C17H15F3N4O2 B2489481 N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034535-83-4

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

Cat. No. B2489481
M. Wt: 364.328
InChI Key: OWQLMWKAOILCFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description






  • Synthesis Analysis



    • Unfortunately, specific details regarding the synthesis of MPT0G211 are not readily available in the provided sources.





  • Molecular Structure Analysis






  • Chemical Reactions Analysis



    • No specific chemical reactions involving MPT0G211 were mentioned in the available information.





  • Physical And Chemical Properties Analysis



    • As of now, there are no details on the physical properties (such as melting point, solubility, etc.) available in the sources.




  • Scientific Research Applications

    Discovery of NNMT Inhibitors

    Nicotinamide N-methyltransferase (NNMT) plays a crucial role in various physiological and pathological processes by regulating the levels of substrates, cofactors, and products. The discovery of bisubstrate NNMT inhibitors, such as MS2734, has been significant for understanding NNMT's function in human diseases. These inhibitors have demonstrated potential in biochemical, biophysical, kinetic, and structural studies, including the first crystal structure of human NNMT in complex with a small-molecule inhibitor, laying the groundwork for developing more potent and selective NNMT inhibitors (Babault et al., 2018).

    Enzymatic Activity and Assay Development

    NNMT's ability to N-methylate a variety of pyridine-containing small molecules suggests a secondary role in xenobiotic detoxification. The development of a new NNMT activity assay using ultra-high-performance hydrophilic interaction chromatography and mass spectrometric detection has facilitated the study of NNMT's substrate scope and the identification of small molecule inhibitors. This assay has proven crucial for kinetic analyses and has provided new insights into NNMT's substrate recognition and the potential for inhibitor development (van Haren et al., 2016).

    Inhibitor Design and Structure Analysis

    Research has focused on designing potent and selective NNMT inhibitors. The synthesis of tight-binding bisubstrate inhibitors, like LL320, through novel linkers has achieved low nanomolar inhibition. The co-crystal structure of NNMT with LL320 confirmed interaction with both substrate and cofactor binding sites, providing a strong foundation for understanding the mechanism of inhibition and guiding future inhibitor design (Chen et al., 2019).

    NNMT in Disease and Therapy

    NNMT's overexpression in various diseases, including cancers, metabolic, and neurodegenerative diseases, underscores its importance as a therapeutic target. Studies have shown that high NNMT expression levels may serve as a poor prognostic biomarker for patients with solid tumors, highlighting its potential in cancer diagnosis and therapy (Li et al., 2018).

    Safety And Hazards



    • No safety or hazard information was provided for MPT0G211 in the available data.




  • Future Directions



    • Further research is needed to explore the full potential of MPT0G211.

    • Investigate its pharmacological properties, potential therapeutic applications, and safety profile.

    • Conduct preclinical studies to assess efficacy and toxicity.

    • Explore its interactions with biological targets and pathways.




    properties

    IUPAC Name

    N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H15F3N4O2/c18-17(19,20)14-4-3-12(9-22-14)16(26)23-8-11-6-13(10-21-7-11)24-5-1-2-15(24)25/h3-4,6-7,9-10H,1-2,5,8H2,(H,23,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OWQLMWKAOILCFU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H15F3N4O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    364.32 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

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